3,5-Dibromo-4-methoxybenzamide's Differentiated Binding Affinity for BRD4 BD1 vs. ATAD2
3,5-Dibromo-4-methoxybenzamide exhibits a quantifiable difference in binding affinity between two bromodomain targets: BRD4 bromodomain 1 (BD1) and ATAD2. This differentiation is critical for developing selective chemical probes, as pan-bromodomain inhibitors can lead to confounding biological effects. The compound binds to BRD4 BD1 with an IC50 of 3980 nM [1]. In contrast, its affinity for ATAD2 is weaker, with an IC50 of 7940 nM [2]. This near 2-fold difference in potency, measured in orthogonal assay systems (BROMOscan and bromosphere competition assay), establishes a baseline selectivity profile that can be exploited by medicinal chemists to design more potent and selective BRD4 inhibitors.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3980 nM (BRD4 BD1) |
| Comparator Or Baseline | IC50 = 7940 nM (ATAD2) |
| Quantified Difference | 2.0-fold lower IC50 for BRD4 BD1 relative to ATAD2 |
| Conditions | BRD4: BROMOscan panel-based assay; ATAD2: bromosphere competition binding assay in HuT-78 chromatin lysate after 2h incubation [1][2] |
Why This Matters
This demonstrates a measurable, albeit weak, intrinsic selectivity for BRD4 BD1 over ATAD2, providing a starting point for optimization of selective BRD4 inhibitors and reducing the risk of off-target ATAD2-mediated effects in cellular studies.
- [1] BindingDB. Entry BDBM50098305 (CHEMBL3590405): IC50=3.98E+3nM for BRD4 (BD1). View Source
- [2] BindingDB. Entry BDBM50098311 (CHEMBL3590408): Ki=7.94E+3nM for ATAD2. View Source
